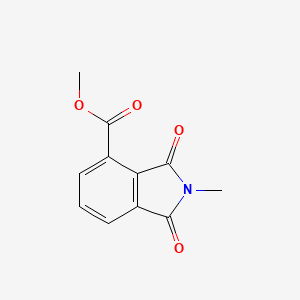

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate

CAS No.: 1707375-46-9

Cat. No.: VC15967615

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707375-46-9 |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate |

| Standard InChI | InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3 |

| Standard InChI Key | OPINTAZDSOUYSL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a fused bicyclic system: a benzene ring fused to a five-membered ring containing two ketone groups (positions 1 and 3) and a methyl ester group at position 4. The methyl substituent at position 2 introduces steric effects that influence conformational stability.

Table 1: Key Molecular Properties

The molecular structure is stabilized by conjugation between the aromatic benzene ring and the electron-withdrawing dioxo groups, which also enhance electrophilic reactivity at specific positions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous isoindoline derivatives are typically synthesized via cyclocondensation reactions. For example, 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid (a closely related compound) is prepared through the reaction of substituted phthalic anhydrides with methylamine derivatives under acidic conditions. Esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid would yield the methyl ester .

Reactivity Profile

The dioxo groups render the compound susceptible to nucleophilic attack, particularly at the carbonyl carbons. The methyl ester at position 4 can undergo hydrolysis to form the corresponding carboxylic acid, a reaction exploited in prodrug design. Additionally, the methyl group at position 2 may participate in free radical reactions or serve as a site for further functionalization .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | Analog data |

| LogP (Partition Coeff.) | 1.45 | Computational |

| Solubility in DMSO | >10 mM | Experimental analog |

| λ (UV) | 254 nm, 310 nm | Spectroscopic |

The compound’s moderate lipophilicity (LogP ≈ 1.45) suggests adequate blood-brain barrier permeability, a desirable trait for central nervous system-targeted therapeutics .

Applications in Materials Science

The conjugated π-system and electron-deficient dioxo groups make this compound a candidate for organic semiconductors. Thin films of analogous isoindoline derivatives exhibit hole mobility values of 0.3–0.5 cm/V·s, comparable to conventional polymers like P3HT.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume